2-(2,4-Dichlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(2,4-Dichlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H14Cl2N4O3 and its molecular weight is 417.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) discusses the synthesis of novel derivatives similar to 2-(2,4-Dichlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile. These compounds were evaluated for their antidepressant and antianxiety activities in albino mice, showing significant results in behavioral tests (Kumar et al., 2017).
Antimicrobial Activities
Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide. These compounds, similar in structure to the compound , displayed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).
HPLC-DAD Method Development
Varynskyi et al. (2017) developed a highly sensitive and selective method for determining a similar active pharmaceutical ingredient in a 1% injection solution using high-performance liquid chromatography with diode-array detection (Varynskyi et al., 2017).
Synthesis and Antibacterial Screening
Deshmukh et al. (2017) focused on the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus. These compounds were screened for antibacterial activity, with several showing moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Synthesis, Characterization, and Antibacterial Activity
Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives, including compounds similar to the compound of interest. These derivatives displayed antibacterial activity against various bacteria, with some showing potent activity compared to the standard drug ciprofloxacin (Kumar et al., 2021).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3/c20-12-3-4-13(14(21)10-12)17-23-15(11-22)19(28-17)25-7-5-24(6-8-25)18(26)16-2-1-9-27-16/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQTBQRCNEJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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